
D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine is a synthetic peptide composed of five amino acids: D-tyrosine, D-tyrosine, D-alanine, D-tyrosine, and D-tyrosine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (D-tyrosine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (D-tyrosine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-alanine, D-tyrosine, D-tyrosine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or alternative methods such as recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. The choice of method depends on the desired yield, purity, and cost considerations.
化学反応の分析
Types of Reactions
D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups of tyrosine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Carbodiimides (e.g., EDC) and N-hydroxysuccinimide (NHS) are often employed for amide bond formation.
Major Products
Oxidation: Quinone derivatives of tyrosine.
Reduction: Reduced forms of any disulfide bonds.
Substitution: Various peptide derivatives with modified functional groups.
科学的研究の応用
D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide.
Industry: Utilized in the development of novel biomaterials and nanotechnology applications.
作用機序
The mechanism of action of D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The molecular targets and pathways involved can vary, but they often include signal transduction pathways and metabolic processes.
類似化合物との比較
Similar Compounds
D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine: Unique due to its specific sequence and D-amino acid composition.
L-Tyrosyl-L-tyrosyl-L-alanyl-L-tyrosyl-L-tyrosine: Similar structure but composed of L-amino acids, leading to different biological activity and stability.
D-Alanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-tyrosine: Variation in sequence affecting its properties and applications.
Uniqueness
This compound is unique due to its specific sequence of D-amino acids, which can confer increased stability against enzymatic degradation and altered biological activity compared to peptides composed of L-amino acids.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
644997-34-2 |
|---|---|
分子式 |
C39H43N5O10 |
分子量 |
741.8 g/mol |
IUPAC名 |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C39H43N5O10/c1-22(41-37(51)32(19-24-4-12-28(46)13-5-24)43-36(50)31(40)18-23-2-10-27(45)11-3-23)35(49)42-33(20-25-6-14-29(47)15-7-25)38(52)44-34(39(53)54)21-26-8-16-30(48)17-9-26/h2-17,22,31-34,45-48H,18-21,40H2,1H3,(H,41,51)(H,42,49)(H,43,50)(H,44,52)(H,53,54)/t22-,31-,32-,33-,34-/m1/s1 |
InChIキー |
RODGXIDVDOKUDJ-IRKYMUQFSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CC4=CC=C(C=C4)O)N |
正規SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B12599829.png)
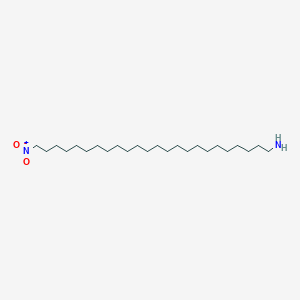
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide](/img/structure/B12599837.png)
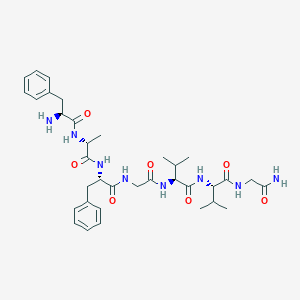
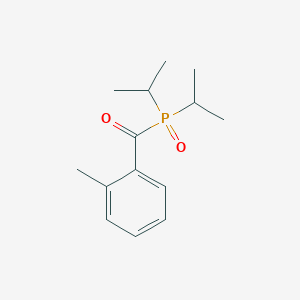
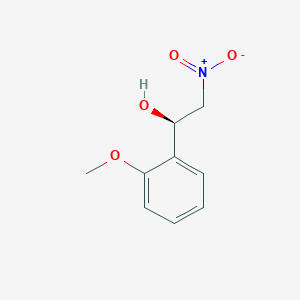
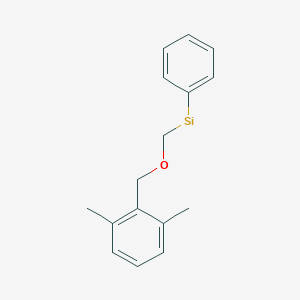
![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite](/img/structure/B12599863.png)
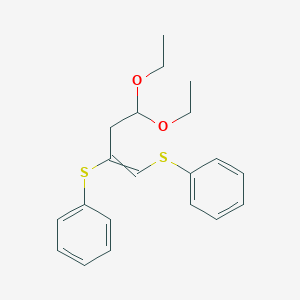
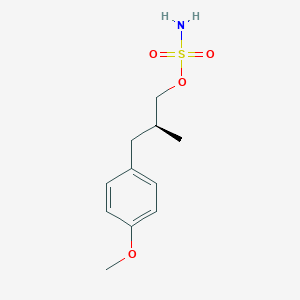
![3-Amino-3-[(pyridin-3-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12599875.png)
![5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12599879.png)
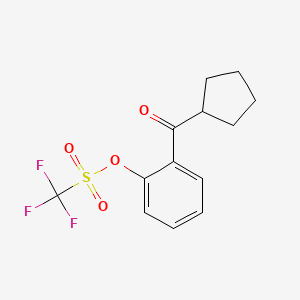
![3-Pyridinecarboxamide, 5-(1,3-benzodioxol-5-yl)-1,2-dihydro-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2-oxo-](/img/structure/B12599898.png)
